2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that features an indole ring, a tetrahydrofuran ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives of the compound, while reduction could produce reduced forms with different functional groups .
Scientific Research Applications
2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole and triazole rings but differ in their substituents and overall structure.
1-(2-(adamantane-1-yl)-1H-indol-5-yl) derivatives: These compounds also contain the indole ring but have different substituents and applications.
Uniqueness
2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N5O2 |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
2-indol-1-yl-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C16H17N5O2/c22-14(10-21-8-7-11-4-1-2-5-12(11)21)17-16-18-15(19-20-16)13-6-3-9-23-13/h1-2,4-5,7-8,13H,3,6,9-10H2,(H2,17,18,19,20,22) |
InChI Key |
PRAHSEMDGQGHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC(=NN2)NC(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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